(2S)-2-bromo-3-hydroxypropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromo-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODSHQRJGRDLE-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549090 | |
| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70671-46-4 | |
| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Alpha Bromo Beta Hydroxy Acids in Chiral Chemistry
The importance of alpha-bromo-beta-hydroxy acids, such as (2S)-2-bromo-3-hydroxypropanoic acid, in chiral chemistry is multifaceted. Chirality is a fundamental property in molecular science, particularly in pharmacology and materials science, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity or material properties. Enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit vastly different effects.
Alpha-bromo-beta-hydroxy acids are prized as chiral synthons for several key reasons:
Stereochemical Control: The presence of two adjacent stereocenters (at the alpha and beta carbons) provides a scaffold for the synthesis of molecules with defined stereochemistry. The (2S) configuration of the parent molecule can be transferred to target molecules, which is crucial in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
Orthogonal Reactivity: The three functional groups—carboxylic acid, bromine, and hydroxyl group—exhibit distinct reactivities. This allows for selective transformations at each site, enabling the construction of complex molecular architectures in a controlled and predictable manner. For instance, the bromine atom can be displaced via nucleophilic substitution, the hydroxyl group can be oxidized or protected, and the carboxylic acid can undergo esterification or amidation.
Versatile Precursors: These compounds serve as precursors to other important chiral building blocks, such as alpha-amino acids and epoxides. The strategic manipulation of the functional groups allows for the efficient synthesis of a diverse range of chiral molecules. For example, the bromine can be replaced with an azide (B81097) group, which can then be reduced to an amine, leading to the formation of a beta-hydroxy-alpha-amino acid.
The strategic incorporation of alpha-bromo-beta-hydroxy acids into synthetic routes allows chemists to navigate the complexities of asymmetric synthesis, providing a reliable pathway to enantiomerically pure products.
Historical Context of Stereoselective Synthesis of 2 Bromo 3 Hydroxypropanoic Acid
The development of methods for the stereoselective synthesis of 2-bromo-3-hydroxypropanoic acid has evolved significantly, reflecting broader trends in asymmetric synthesis. Early approaches often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least half of the material. The focus has since shifted towards methods that directly generate the desired enantiomer in high purity.
Initial synthetic strategies involved the bromination of 3-hydroxypropanoic acid or its derivatives. While effective in introducing the bromine atom, these methods typically yielded racemic mixtures, requiring subsequent resolution steps. The desire for more atom-economical and stereoselective processes spurred the development of more sophisticated approaches.
A significant advancement came with the use of chiral auxiliaries. In this strategy, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
More recently, catalytic asymmetric synthesis has emerged as the most powerful and elegant approach. This involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. For the synthesis of (2S)-2-bromo-3-hydroxypropanoic acid and related compounds, several catalytic methods have been explored, including:
Enzymatic and Biocatalytic Routes: The use of enzymes, such as halohydrin dehalogenases or lipases, offers a highly selective and environmentally friendly alternative to traditional chemical methods. smolecule.com These biocatalytic approaches can provide high enantiomeric excess under mild reaction conditions. smolecule.com
Organocatalysis: Chiral organic molecules, such as proline and its derivatives, have been successfully employed as catalysts for the asymmetric alpha-halogenation of carbonyl compounds. These methods avoid the use of toxic or expensive metals.
Metal-Catalyzed Asymmetric Halogenation: Chiral metal complexes, particularly those of transition metals like copper and palladium, can catalyze the enantioselective bromination of various substrates, leading to the desired alpha-bromo-beta-hydroxy acid derivatives with good to excellent stereoselectivity.
The progression of these synthetic methodologies is summarized in the table below.
| Synthesis Method | Description | Advantages | Disadvantages |
| Racemic Synthesis and Resolution | Non-stereoselective bromination followed by separation of enantiomers using a chiral resolving agent. | Simple initial reaction. | Inefficient (maximum 50% yield of desired enantiomer), requires additional separation steps. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is attached to the substrate to direct the stereochemistry of the bromination reaction. | High stereocontrol, reliable. | Requires additional steps for attachment and removal of the auxiliary, not atom-economical. |
| Enzymatic/Biocatalytic Synthesis | Use of enzymes to catalyze the stereoselective formation of the desired product. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited, enzyme stability and cost can be a concern. |
| Catalytic Asymmetric Synthesis | A chiral catalyst (organocatalyst or metal complex) is used to control the stereochemical outcome of the bromination. | High efficiency and enantioselectivity, only a small amount of catalyst is needed. | Catalyst development can be challenging, may require specific reaction conditions. |
Scope and Research Imperatives for 2s 2 Bromo 3 Hydroxypropanoic Acid
Stereocontrolled Chemical Synthesis Routes
The precise installation of the stereocenters in this compound is a significant chemical challenge. Modern synthetic chemistry has addressed this through several stereocontrolled routes, including enantioselective reactions and the use of chiral auxiliaries.
Enantioselective Bromination Approaches
Enantioselective α-bromination of carbonyl compounds is a direct method to create the chiral C-Br bond. This is often achieved by generating a chiral enolate or enamine intermediate that reacts with an electrophilic bromine source.
One prominent strategy involves the organocatalytic α-bromination of aldehydes. rsc.orgnih.gov In this approach, a chiral secondary amine catalyst, such as a C2-symmetric diphenylpyrrolidine, reversibly reacts with a precursor like 3-hydroxypropanal (B37111) to form a chiral enamine. This enamine intermediate then reacts from a sterically less hindered face with an electrophilic bromine source, such as N-Bromosuccinimide (NBS). nih.govresearchgate.net Subsequent oxidation of the resulting α-bromo aldehyde yields the target carboxylic acid with high enantiomeric excess (ee). Research in this area has demonstrated that this method can afford products in good yields and with up to 96% ee. rsc.orgnih.gov
Another approach involves the use of chiral Lewis acid catalysts. While not extensively documented for this specific substrate, the principle involves the coordination of a Lewis acid to the carbonyl group of a 3-hydroxypropanoic acid derivative, which facilitates the formation of an enolate. The chiral ligands attached to the Lewis acid, such as (R)-BINOL, create a chiral environment that directs the approach of the brominating agent to one face of the enolate, thereby inducing asymmetry. This method has achieved enantiomeric excess values of 85–92% in the synthesis of structurally related compounds.
| Catalyst/Method | Substrate Type | Brominating Agent | Typical ee (%) |
| C2-Symmetric Diphenylpyrrolidine | Aldehyde | NBS | up to 96 |
| Chiral Lewis Acid (e.g., Zn(OAc)₂ + (R)-BINOL) | Hydroxy Acid Derivative | Br₂ | 85-92 |
| Tartaric Acid-Derived Acetal | Ketone | Br₂ | 66-98 (after hydrolysis) |
This table presents data from studies on analogous substrates to illustrate the potential efficacy of these methods.
Asymmetric Hydroxylation Strategies
Asymmetric hydroxylation provides a powerful route to introduce chiral hydroxyl groups. The Sharpless asymmetric dihydroxylation is a premier example of this type of transformation, allowing for the conversion of prochiral alkenes into vicinal diols with high enantioselectivity. wikipedia.org
For the synthesis of this compound, a suitable precursor would be an ester of 2-bromo-2-propenoic acid. The reaction of this substrate with a catalytic amount of osmium tetroxide in the presence of a stoichiometric reoxidant (like potassium ferricyanide) and a chiral ligand would yield the diol. wikipedia.org The choice of the chiral ligand, typically a dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivative, dictates the facial selectivity of the hydroxylation. For instance, the use of AD-mix-β, which contains a (DHQD)₂PHAL ligand, typically furnishes diols of a specific stereochemistry. Subsequent selective manipulation or protection of the hydroxyl groups would be necessary to yield the final product.
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry. wikipedia.org The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.
A well-established method involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.org The synthesis would proceed via the following steps:
Acylation: A protected form of 3-hydroxypropanoic acid is coupled to a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Diastereoselective Enolization: The resulting N-acyl oxazolidinone is treated with a base, such as sodium hexamethyldisilazide (NaHMDS), to form a Z-enolate. The chiral auxiliary effectively shields one face of the enolate plane.
Stereoselective Bromination: The enolate is then quenched with an electrophilic bromine source (e.g., NBS). The steric hindrance from the auxiliary directs the brominating agent to the opposite face, resulting in the formation of the α-bromo product with high diastereoselectivity.
Auxiliary Cleavage: The final step involves the removal of the auxiliary, typically through mild hydrolysis with lithium hydroperoxide, to release the enantiomerically enriched this compound.
This strategy is highly effective because it establishes the new stereocenter in a predictable manner relative to the known stereocenter of the auxiliary.
Organocatalytic Methods in the Formation of 2-bromo-3-hydroxypropanoic acid
Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative to metal-based systems. As discussed previously, chiral amines can catalyze enantioselective α-brominations via enamine intermediates. rsc.orgacs.org
In addition to chiral amines, other classes of organocatalysts are effective. For instance, thiourea-based catalysts have been successfully employed in enantioselective bromolactonization reactions. This strategy could be adapted by using a substrate like 4-pentenoic acid, where an organocatalyst promotes a stereoselective attack of the carboxylate onto the bromine-activated double bond, forming a bromo-lactone. Subsequent ring-opening would yield a chiral bromo-hydroxy acid.
Cinchona alkaloid derivatives are another class of highly effective organocatalysts for various asymmetric transformations, including enantioselective bromination reactions. rsc.orgnih.gov These catalysts can activate substrates through hydrogen bonding or by acting as Lewis bases, creating a chiral environment that directs the electrophilic attack of the bromine source.
Biocatalytic and Chemoenzymatic Syntheses
Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions. Chemoenzymatic routes combine the advantages of both traditional chemistry and biocatalysis.
Enzyme-Mediated Transformations for Enantiopure 2-bromo-3-hydroxypropanoic acid
Several enzymatic strategies can be envisioned for the synthesis of enantiopure this compound.
Haloperoxidases: These enzymes catalyze the oxidation of halides (like Br⁻) by hydrogen peroxide to generate a reactive "hypobromite-like" species. nih.govresearchgate.net This enzyme-bound electrophile can then halogenate a suitable organic substrate. Vanadium-dependent haloperoxidases (VHPOs) are particularly robust and have been used to catalyze the bromination of various compounds. nih.gov The application to the α-position of a carboxylic acid would require an enzyme with appropriate regioselectivity.
Kinetic Resolution: A common and effective biocatalytic method is the kinetic resolution of a racemic mixture. rsc.orgnih.gov A racemic mixture of 2-bromo-3-hydroxypropanoic acid or its ester could be subjected to an enzymatic reaction with a hydrolase, such as a lipase (B570770) (e.g., from Candida rugosa or Pseudomonas fluorescens). nih.govmdpi.com The enzyme would selectively catalyze the hydrolysis or esterification of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically pure (S)-enantiomer from the transformed (R)-enantiomer.
Reductases: An alternative approach involves the asymmetric reduction of a prochiral ketone. A precursor such as ethyl 2-bromo-3-oxobutanoate could be stereoselectively reduced using a ketoreductase (KRED) enzyme. These enzymes, often requiring a cofactor like NADPH, are known for their ability to produce chiral alcohols with very high enantiomeric excess.
Whole-Cell Biocatalysis: Complex multi-step syntheses can be performed in a single pot using engineered microorganisms. A compelling precedent is the synthesis of 2-fluoro-3-hydroxypropionic acid using engineered E. coli that co-express multiple enzymes. researchgate.net A similar whole-cell system could be designed to convert a simple starting material into this compound through a custom-designed metabolic pathway.
| Enzyme Class | Strategy | Precursor | Key Advantage |
| Haloperoxidase | Direct Bromination | 3-Hydroxypropanoic Acid | Atom-economic, mild conditions |
| Lipase | Kinetic Resolution | Racemic 2-bromo-3-hydroxypropanoic ester | High enantiopurity, widely available enzymes |
| Ketoreductase | Asymmetric Reduction | 2-bromo-3-oxopropanoate | Excellent enantioselectivity (>99% ee) |
| Multi-enzyme cascade (Whole-cell) | De novo synthesis | Simple carbon source (e.g., glycerol) | Sustainable, one-pot process |
Whole-Cell Biotransformations
Whole-cell biotransformation has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. frontiersin.org This approach utilizes intact microbial cells, which contain the necessary enzymatic machinery, to carry out specific chemical conversions. taylorfrancis.com The use of whole cells offers several advantages over isolated enzymes, including the elimination of costly and time-consuming enzyme purification, the presence of enzymes in their native and stable environment, and the inherent regeneration of essential cofactors. scirea.org
While specific whole-cell biotransformation routes for the direct production of this compound are not extensively documented in publicly available literature, the synthesis of structurally similar chiral halo-acids through microbial processes provides a strong proof-of-concept. For instance, a biocatalyzed approach using baker's yeast (Saccharomyces cerevisiae) has been successfully employed for the synthesis of (2S)-bromobutanoic acid, achieving an enantiomeric excess (e.e.) of over 97%. nih.gov This demonstrates the potential of microbial systems to catalyze stereoselective halogenation or related reactions.
The enzymatic basis for such transformations often lies in the activity of haloperoxidases or other enzymes capable of stereoselectively incorporating a bromine atom. rsc.orgmdpi.com A hypothetical whole-cell biotransformation pathway for this compound could involve the use of a genetically engineered microorganism expressing a stereoselective brominating enzyme, such as a bromoperoxidase, that acts on a suitable precursor like 3-hydroxypropanoic acid.
Table 1: Examples of Whole-Cell Biotransformations for Chiral Acid Synthesis
| Target Compound | Microorganism | Precursor | Key Enzyme Class (Hypothetical/Actual) | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| (2S)-bromobutanoic acid | Saccharomyces cerevisiae | Not specified | Dehydrogenase/Halogenase | >97% | nih.gov |
| (S)-Ketoprofen | Engineered E. coli | Ethyl (R,S)-ketoprofen | Esterase | 86% | frontiersin.org |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be evaluated and improved through the lens of green chemistry principles, which aim to reduce the environmental impact of chemical processes. scispace.com Biocatalytic routes, including whole-cell transformations, inherently align with several of these principles.
Use of Renewable Feedstocks: Biotransformations can often utilize renewable starting materials derived from biomass, such as glycerol (B35011) or glucose, to produce the necessary precursors. nih.govfrontiersin.org For example, 3-hydroxypropanoic acid, a potential precursor, can be produced from glycerol by metabolically engineered bacteria. frontiersin.org
Catalysis: The use of enzymes, either as isolated preparations or within whole cells, is a cornerstone of green chemistry. nih.gov Biocatalysts are highly efficient and selective, often operating under mild conditions of temperature and pressure, which reduces energy consumption. nih.gov
Less Hazardous Chemical Syntheses: Biocatalytic processes typically avoid the use of harsh and toxic reagents and solvents often employed in traditional organic synthesis. scispace.comnih.gov For instance, enzymatic bromination using bromoperoxidases utilizes bromide salts and hydrogen peroxide as the bromine source, which are less hazardous than elemental bromine. rsc.org
Atom Economy: While not always inherently high in bioprocesses due to biomass formation, metabolic engineering can optimize pathways to maximize the conversion of substrate to the desired product, thereby improving atom economy.
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Principle | Conventional Chemical Synthesis | Whole-Cell Biotransformation |
|---|---|---|
| Starting Materials | Often petroleum-based | Can be renewable (e.g., glucose, glycerol) |
| Catalyst | Often heavy metals, strong acids/bases | Enzymes (biocatalyst) |
| Reagents | Often hazardous (e.g., elemental bromine) | Milder (e.g., bromide salts) |
| Solvents | Often volatile organic compounds | Primarily water |
| Reaction Conditions | Often high temperature and pressure | Mild (ambient temperature and pressure) |
| Byproducts | Can be significant and hazardous | Often biodegradable |
Industrial Scale-Up Considerations for this compound Production
The transition from a laboratory-scale synthesis to industrial production of this compound, particularly via a whole-cell biotransformation process, presents several challenges and considerations. rsc.org
Biocatalyst Development and Optimization: A robust and efficient microbial strain is paramount. This may involve screening for naturally occurring microorganisms or, more likely, the metabolic engineering of a suitable host organism like Escherichia coli or Saccharomyces cerevisiae to express the required enzymatic activity with high stereoselectivity and productivity. frontiersin.org
Fermentation/Biotransformation Process Development: The conditions for the whole-cell biotransformation must be optimized. This includes factors such as medium composition, pH, temperature, aeration, and substrate feeding strategy to maximize the product titer, yield, and productivity. nih.gov
Reactor Design and Operation: The choice of bioreactor and its mode of operation (batch, fed-batch, or continuous) will significantly impact the process efficiency and economics. rsc.org For whole-cell systems, maintaining cell viability and catalytic activity over extended periods is a key consideration.
Techno-economic Analysis: A thorough economic evaluation is necessary to assess the commercial feasibility of the biocatalytic route compared to existing chemical synthesis methods. rsc.org This analysis should consider the costs of raw materials, energy, capital investment, and downstream processing.
The successful industrial-scale production of chiral molecules via biocatalysis has been demonstrated for various pharmaceuticals and fine chemicals, indicating that these challenges can be overcome with focused research and development. nih.gov
Enantiomeric Purity and Stereochemical Stability of this compound
The utility of a chiral molecule in asymmetric synthesis is fundamentally dependent on its availability in high enantiomeric purity and the stability of its chiral center under various reaction conditions. For this compound, several methods can be employed to achieve a high degree of enantiomeric excess (ee).
One common strategy involves the resolution of a racemic mixture of 2-bromo-3-hydroxypropanoic acid. This can be achieved by forming diastereomeric salts with a chiral amine. For a structurally similar compound, (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid, reaction with (S)-α-methylbenzylamine allows for the separation of the less soluble diastereomeric salt, which upon acidification, yields the desired (2S)-enantiomer with a chiral purity of ≥99%.
Alternatively, asymmetric synthesis can be employed to directly obtain the (2S)-enantiomer. For instance, the chiral induction in the bromination of a suitable precursor using a chiral Lewis acid catalyst has been shown to produce the desired enantiomer with an enantiomeric excess in the range of 85-92%.
Table 1: Enantiomeric Purity of this compound Analogues via Different Methods
| Method | Chiral Purity / Enantiomeric Excess (ee) | Reference |
| Diastereomeric Salt Resolution | ≥99% chiral purity | |
| Asymmetric Synthesis (Chiral Induction) | 85-92% ee |
The stereochemical stability of this compound is a crucial consideration for its use in multi-step syntheses. The chiral center at the C2 position, being adjacent to a carboxylic acid group, has the potential to undergo racemization under certain conditions. For instance, in the presence of a base, deprotonation of the carboxylic acid and subsequent enolization can lead to a loss of stereochemical integrity. However, under neutral or acidic conditions, the stereocenter is generally considered to be stable. Careful selection of reaction conditions is therefore essential to preserve the enantiomeric purity of this chiral building block throughout a synthetic sequence.
Role of this compound as a Chiral Building Block
This compound is a versatile chiral building block due to the presence of three distinct functional groups: a carboxylic acid, a secondary alcohol, and a bromine atom at a chiral center. This trifunctionality allows for a variety of selective chemical transformations, making it a valuable precursor for the synthesis of more complex, enantiomerically pure molecules.
Its utility is particularly evident in the synthesis of chiral heterocycles. For example, the bromine atom and the hydroxyl group are perfectly positioned for an intramolecular nucleophilic substitution reaction to form a chiral epoxide. This transformation is a cornerstone in the use of halohydrins in organic synthesis. The resulting epoxide, (2R)-oxirane-2-carboxylic acid, is itself a valuable chiral intermediate for the synthesis of a wide range of biologically active molecules.
Furthermore, the structural motif of this compound is amenable to the synthesis of chiral β-lactams, which are core structural components of many antibiotic drugs. The stereochemistry at the C2 and C3 positions of the β-lactam ring is critical for its biological activity, and the use of an enantiomerically pure precursor like this compound can ensure the desired stereochemical outcome in the final product. The ability to introduce a specific stereochemistry early in a synthetic route, which is then carried through to the final product, is a key principle of chiral pool synthesis.
Stereochemical Implications in Downstream Synthesis
The stereochemistry of this compound has profound implications for the stereochemical outcome of subsequent reactions. The spatial arrangement of the functional groups in this molecule allows for a high degree of stereocontrol in downstream synthetic transformations.
A prime example of this is the base-induced intramolecular SN2 cyclization to form an epoxide. In this reaction, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom. This reaction proceeds via a backside attack, leading to an inversion of configuration at the carbon center undergoing substitution. Consequently, starting with this compound, the resulting epoxide will have the (2R) configuration. This stereospecific transformation ensures that the chirality of the starting material is directly translated into the chirality of the product.
Table 2: Stereochemical Outcome of Epoxide Formation
| Starting Material | Reaction Type | Product | Stereochemistry |
| This compound | Intramolecular SN2 | (2R)-oxirane-2-carboxylic acid | Inversion at C2 |
This principle of stereochemical control is not limited to epoxide formation. In the synthesis of other chiral molecules, such as substituted propanoic acid derivatives or heterocyclic systems, the absolute configuration of the stereocenter in this compound serves as a template, dictating the stereochemistry of newly formed chiral centers. The predictable nature of these stereospecific and stereoselective reactions makes this compound a reliable and valuable tool for the asymmetric synthesis of complex organic molecules.
Reactivity Profiles and Mechanistic Elucidations of 2s 2 Bromo 3 Hydroxypropanoic Acid
Nucleophilic Substitution Reactions at the C-2 Bromine Center
The carbon atom bearing the bromine is an electrophilic center, susceptible to attack by nucleophiles. These reactions are pivotal for introducing new functionalities at the C-2 position and are characterized by distinct stereochemical outcomes depending on the reaction conditions and the nature of the nucleophile.
Stereoinversion vs. Stereoretention Mechanisms
Nucleophilic substitution at the chiral C-2 center of (2S)-2-bromo-3-hydroxypropanoic acid can proceed through mechanisms that lead to either inversion or retention of the original stereochemistry.
The archetypal reaction is the S_N2 mechanism, which typically results in a complete inversion of stereochemistry. For instance, the reaction of (S)-2-bromopropanoic acid with a concentrated solution of sodium hydroxide (B78521) proceeds via a backside attack by the hydroxide nucleophile, leading to the formation of (R)-2-hydroxypropanoic acid (lactic acid) chegg.com. This outcome is a direct consequence of the S_N2 trajectory, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group (bromide).
| Reaction Condition | Predominant Mechanism | Stereochemical Outcome |
| Concentrated NaOH | S_N2 | Inversion |
| Low [OH⁻], Ag₂O | Neighboring Group Participation | Retention |
Intermolecular Nucleophilic Attack
A wide array of external nucleophiles can participate in the substitution of the C-2 bromine. These reactions are fundamental for the synthesis of various derivatives of 3-hydroxypropanoic acid. Common nucleophiles include hydroxides, amines, and thiols, leading to the formation of α-hydroxy, α-amino, and α-thio derivatives, respectively . The efficiency and stereochemical outcome of these reactions are heavily dependent on the reaction conditions, solvent, and the nature of the nucleophile. For effective S_N2 displacement with stereoinversion, strong nucleophiles and polar aprotic solvents are generally preferred to facilitate the backside attack and stabilize the transition state.
Intramolecular Cyclization Pathways (e.g., Lactone Formation Precursors)
The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions. As discussed in the context of stereoretention, the molecule can undergo intramolecular cyclization to form a highly reactive α-lactone intermediate chegg.com. This process is a classic example of neighboring group participation, where the carboxylate group acts as an intramolecular nucleophile.
Furthermore, under different conditions, the hydroxyl group can also participate in intramolecular cyclization. For instance, treatment with a base could deprotonate the hydroxyl group, which could then attack the C-2 center to displace the bromide ion, leading to the formation of an epoxide, specifically an oxiranecarboxylic acid. The stereochemistry of the starting material would dictate the stereochemistry of the resulting epoxide.
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group at the C-3 position offers another site for chemical modification, allowing for a variety of transformations that expand the synthetic utility of this compound.
Esterification and Etherification Reactions
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the molecule with alkyl halides in the presence of a base (Williamson ether synthesis). These reactions serve to protect the hydroxyl group or to introduce new functional moieties into the molecule. The choice of reagents and reaction conditions is crucial to avoid competing reactions at the C-2 bromine center or the carboxylic acid group.
Oxidation and Reduction Pathways
Oxidation: The secondary alcohol functionality can be oxidized to a ketone, yielding 2-bromo-3-oxopropanoic acid. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods . The presence of the electron-withdrawing bromine and carboxylic acid groups can influence the reactivity of the hydroxyl group towards oxidation.
Reduction: The carboxylic acid group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, affording (2S)-2-bromopropane-1,3-diol . Milder reducing agents would be required to selectively reduce the carboxylic acid in the presence of the bromine, as over-reduction could lead to the removal of the halogen.
| Transformation | Functional Group | Reagent Example | Product |
| Oxidation | Secondary Alcohol | Potassium permanganate (B83412) (KMnO₄) | 2-bromo-3-oxopropanoic acid |
| Reduction | Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | (2S)-2-bromopropane-1,3-diol |
Mitsunobu and Related Reactions
The Mitsunobu reaction provides a powerful method for the stereochemical inversion of alcohols, a transformation for which this compound is a suitable substrate. organic-chemistry.orgnih.gov This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
When subjected to Mitsunobu conditions, the hydroxyl group of this compound is activated by the phosphine-azodicarboxylate system. This activation facilitates nucleophilic attack with inversion of configuration at the C3 carbon. The intramolecular nature of the substrate, possessing both a nucleophilic carboxylate (formed in situ or by the addition of a non-nucleophilic base) and an electrophilic center, can lead to cyclization. The expected product of an intramolecular Mitsunobu reaction would be (S)-3-bromo-oxetan-2-one, a β-lactone.
The generally accepted mechanism proceeds through the formation of an oxyphosphonium salt intermediate. The carboxylate then acts as an intramolecular nucleophile, attacking the C3 carbon in an Sɴ2 fashion, displacing the triphenylphosphine oxide and leading to the formation of the β-lactone with inversion of stereochemistry.
Table 1: Potential Intramolecular Mitsunobu Reaction of this compound
| Reactant | Reagents | Potential Product | Stereochemistry |
| This compound | PPh₃, DEAD | (S)-3-bromo-oxetan-2-one | Inversion at C3 |
It is important to note that intermolecular reactions can also occur if an external nucleophile is introduced, which could compete with the intramolecular cyclization. The choice of solvent and reaction conditions can influence the outcome.
Reactivity of the Carboxylic Acid Moiety
Amidation and Esterification
The carboxylic acid functional group of this compound readily undergoes amidation and esterification through various standard synthetic protocols.
Esterification can be achieved via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. Given the presence of the hydroxyl group, intermolecular esterification to form polyesters or intramolecular esterification to form a lactone are possibilities under certain conditions, although the formation of a four-membered α-lactone is generally unfavorable.
Amidation can be accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine.
A potential side reaction in the amidation of α-hydroxy-β-amino acids is the formation of a homobislactone. nih.gov In the context of this compound, activation of the carboxyl group could be followed by an intermolecular attack of the hydroxyl group of a second molecule, leading to a dimeric lactone. This side reaction can be influenced by the choice of activating agent and the presence of a base. nih.gov
Table 2: Representative Amidation and Esterification Reactions
| Reaction Type | Reagents | Product Type |
| Esterification | R'OH, H⁺ | (2S)-alkyl 2-bromo-3-hydroxypropanoate |
| Amidation | 1. SOCl₂ 2. R'R''NH | (2S)-2-bromo-N,N-dialkyl-3-hydroxypropanamide |
| Amidation | R'R''NH, DCC | (2S)-2-bromo-N,N-dialkyl-3-hydroxypropanamide |
Decarboxylation Pathways
The decarboxylation of this compound is not a spontaneous process under normal conditions. Simple carboxylic acids require high temperatures to undergo thermal decarboxylation. stackexchange.com However, the presence of the β-hydroxyl group can facilitate this process under certain conditions, potentially through a cyclic transition state. Thermal decarboxylation of β-hydroxy acids typically requires heating and can lead to the formation of an alcohol and carbon dioxide. masterorganicchemistry.com
For this compound, decarboxylation would be expected to yield 1-bromo-2-ethanol. The stability of aromatic carboxylic acids in hydrothermal conditions has been studied, with decarboxylation occurring at elevated temperatures. researchgate.net While this specific molecule is aliphatic, similar principles of thermal lability would apply.
Oxidative decarboxylation is another possible pathway, for instance, using lead tetraacetate or through electrochemical methods like the Kolbe electrolysis. libretexts.org These methods proceed via radical intermediates.
Rearrangement Reactions and Fragmentations
The structure of this compound is susceptible to rearrangement and fragmentation reactions, particularly under basic conditions or upon ionization, such as in mass spectrometry.
A plausible rearrangement under basic conditions is a Favorskii-type rearrangement , although this typically applies to α-halo ketones. wikipedia.orgadichemistry.com If the hydroxyl group were to be oxidized to a ketone, the resulting α-bromo ketone would be a prime candidate for a Favorskii rearrangement, leading to a ring-contracted product if cyclic, or a rearranged carboxylic acid derivative in an acyclic system. youtube.com For the parent acid, direct participation in a Favorskii-like mechanism is less likely but cannot be entirely ruled out under specific conditions that might promote the formation of a cyclopropanone-like intermediate.
In the context of fragmentation , particularly in mass spectrometry, the molecule would be expected to exhibit characteristic fragmentation patterns. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group as COOH (M-45), and α-cleavage. youtube.comyoutube.com For alcohols, α-cleavage adjacent to the oxygen and dehydration are common. libretexts.org The presence of the bromine atom would lead to characteristic isotopic patterns for bromine-containing fragments.
Table 3: Potential Fragmentation Pathways in Mass Spectrometry
| Fragmentation Process | Neutral Loss | Resulting Ion |
| Decarboxylation | CO₂ | [C₂H₅BrO]⁺ |
| Loss of water | H₂O | [C₃H₃BrO₂]⁺ |
| Loss of carboxyl radical | •COOH | [C₂H₄BrO]⁺ |
| α-cleavage (C2-C3 bond) | •CH₂OH | [C₂H₂BrO]⁺ |
Mechanistic Studies of Select Chemical Transformations
The stereochemistry and reactivity of this compound are significantly influenced by neighboring group participation (NGP) . wikipedia.org The hydroxyl and carboxylate groups can act as internal nucleophiles, affecting the outcome of substitution reactions at the bromine-bearing carbon.
Similarly, the β-hydroxyl group can participate in substitution reactions at C2. While less common for forming a three-membered ring, under certain conditions, it could lead to the formation of an epoxide intermediate with concomitant displacement of the bromide.
The mechanism of esterification, as in the Fischer method, proceeds through a tetrahedral intermediate. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack by the alcohol. chemguide.co.uk For amidation using coupling agents, the mechanism involves the formation of an activated ester intermediate which is then susceptible to nucleophilic attack by the amine.
Mechanistic studies on nucleophilic aromatic substitution have revealed a continuum of mechanisms, from stepwise to concerted. rsc.orgnih.gov While not an aromatic system, the principles of mechanistic analysis, including the study of kinetic isotope effects, can be applied to understand the detailed pathways of nucleophilic substitution on this compound. mdpi.com
Applications of 2s 2 Bromo 3 Hydroxypropanoic Acid in Complex Organic Synthesis
Precursor to Chiral Alpha-Amino Acids
The alpha-bromo acid moiety of (2S)-2-bromo-3-hydroxypropanoic acid serves as an excellent electrophilic site for the introduction of nitrogen-containing nucleophiles, providing a direct pathway to chiral alpha-amino acids. The synthesis typically involves a nucleophilic substitution reaction at the C-2 position, displacing the bromide ion.
A common method is the reaction with ammonia (B1221849) or an ammonia equivalent. However, to avoid side reactions and control stereochemistry, a more controlled approach often involves the use of sodium azide (B81097) to form an alpha-azido acid intermediate. This intermediate can then be reduced to the corresponding alpha-amino acid. The stereochemistry of the resulting amino acid is dependent on the reaction mechanism; an SN2 reaction, which is common for this type of transformation, would proceed with an inversion of configuration at the alpha-carbon, yielding a (2R)-amino acid. This transformation provides access to non-proteinogenic amino acids like (2R)-2-amino-3-hydroxypropanoic acid, a stereoisomer of L-serine. molport.comsuprabank.org
Table 1: Synthetic Transformation to Alpha-Amino Acid
| Starting Material | Reagents | Intermediate Product | Final Product | Key Transformation |
|---|
Synthesis of Optically Active Epoxides and Halohydrins
This compound is, by its chemical nature, an optically active bromohydrin. Halohydrins are valuable precursors for the synthesis of epoxides through an intramolecular Williamson ether synthesis. masterorganicchemistry.com This reaction is typically promoted by a base.
The base, such as sodium hydroxide (B78521), deprotonates the hydroxyl group to form an alkoxide. youtube.com This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom bearing the bromine atom in a backside SN2 attack. masterorganicchemistry.com This process results in the displacement of the bromide and the formation of a three-membered epoxide ring. Due to the stereospecificity of the SN2 reaction, the stereochemistry of the starting halohydrin directly controls the stereochemistry of the resulting epoxide. Starting with the (2S) enantiomer allows for the synthesis of optically pure (S)-glycidic acid.
Table 2: Intramolecular Cyclization to Epoxide
| Reactant | Condition | Product | Reaction Type |
|---|
Intermediate in the Formation of Chiral Beta-Lactones and Related Heterocycles
Beta-lactones (2-oxetanones) are four-membered cyclic esters that are valuable intermediates in organic synthesis due to their high ring strain and reactivity. They can serve as precursors to a variety of functionalized molecules. The structure of this compound is well-suited for conversion into a beta-lactone, although this specific transformation is not widely documented.
Generally, the formation of a β-lactone from a β-hydroxy carboxylic acid can be achieved through lactonization, often requiring activation of the carboxylic acid. google.com In the case of a β-halo acid, treatment with a suitable base can induce cyclization. The carboxylate, formed by deprotonation of the acid, can act as a nucleophile to displace the bromine atom at the alpha position. However, this intramolecular cyclization to form a four-membered ring can be less favorable than the competing reaction to form the epoxide (a three-membered ring) described in the previous section. More specialized methods, such as bromolactonization of corresponding unsaturated acids, are often employed for β-lactone synthesis. researchgate.net
Utility in the Total Synthesis of Natural Products and Bioactive Compounds
Chiral C3 building blocks, often referred to as "chirons," are fundamental starting materials in the asymmetric synthesis of complex natural products. researchgate.netnih.gov this compound fits this description, offering three versatile functional groups within a stereochemically defined framework. Its potential lies in its ability to be converted into other key intermediates, such as the chiral epoxides and amino acids previously discussed.
These intermediates are common motifs in a wide range of biologically active molecules. For instance, optically active epoxides are precursors in the synthesis of polyketide natural products and macrolides. researchgate.net Chiral alpha-hydroxy-beta-amino acid fragments are components of numerous natural products, including peptides and alkaloids. nih.gov While specific total syntheses employing this compound are not prominently featured in the literature, the utility of closely related bromohydrin structures in constructing complex molecular architectures, such as sesquiterpenoids, is well-established. rsc.org
Applications in Pharmaceutical Intermediates
The synthesis of enantiomerically pure pharmaceuticals often relies on the use of chiral building blocks to construct the desired stereoisomer, which typically possesses the intended therapeutic activity. Small, functionalized molecules like this compound are valuable starting points for creating key pharmaceutical intermediates.
The bromohydrin motif is a pharmacophoric element and a versatile synthetic handle. smolecule.com For example, brominated intermediates are crucial in the synthesis of the anti-tuberculosis agent pretomanid, where they enable efficient epoxide opening and subsequent cyclization reactions. smolecule.com While this compound itself is not directly cited in major drug synthesis routes, its functional group arrangement makes it a potential precursor for fragments needed in various therapeutic classes. Its ability to be converted into chiral epoxides, amino alcohols, and other heterocycles allows for its theoretical application in building libraries of compounds for drug discovery.
Contributions to Agrochemical Synthesis
The application of this compound in the field of agrochemical synthesis is not well-documented in the available scientific literature. Research in agrochemicals often involves the synthesis of compounds containing halogen atoms and various heterocyclic systems to achieve desired bioactivity as fungicides, herbicides, or insecticides. Brominated compounds, in particular, are significant intermediates in the production of various pesticides. nih.gov While the structural features of this compound could theoretically be incorporated into novel agrochemical structures, specific examples of its use are not readily found. The development of novel agrochemicals is an active area of research, with a focus on unique molecular structures to overcome resistance issues. nih.gov
Derivatives and Analogs of 2s 2 Bromo 3 Hydroxypropanoic Acid: Synthesis and Reactivity
Synthesis of Ester Derivatives of (2S)-2-bromo-3-hydroxypropanoic acid
The carboxylic acid moiety of this compound is a primary site for derivatization, with esterification being a common and fundamental transformation. The synthesis of its ester derivatives can be achieved through several established methods, each with its own advantages depending on the desired scale and the specific alcohol being used.
One of the most direct methods for esterification is the Fischer esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used as the solvent and water is removed as it is formed.
A milder and often more efficient method for preparing methyl esters is the use of diazomethane (CH₂N₂) or its safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane) . Diazomethane reacts rapidly with carboxylic acids at room temperature to produce methyl esters with nitrogen gas as the only byproduct. This method is particularly useful for small-scale syntheses where high purity is desired, as it avoids the harsh acidic conditions of Fischer esterification which could potentially lead to side reactions involving the hydroxyl or bromo groups.
For more complex or acid-sensitive alcohols, coupling reagents can be employed to facilitate ester formation under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid, allowing it to react with the alcohol. This method is often used in the synthesis of more specialized esters where direct acid catalysis is not feasible.
Below is a table summarizing common esterification methods applicable to this compound.
| Method | Reagents & Conditions | Description |
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | A classic method suitable for simple alcohols. The use of excess alcohol drives the equilibrium towards the product. |
| Diazomethane Esterification | Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMS-CHN₂) in an inert solvent (e.g., Diethyl Ether) | A high-yielding and clean reaction for producing methyl esters under mild conditions. |
| Carbodiimide-Mediated Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP) | A versatile method for a wide range of alcohols, particularly those that are sensitive to acidic conditions. |
Formation of Amide Derivatives and Peptidomimetics
The synthesis of amides from this compound is another important derivatization that opens the door to the creation of peptidomimetics and other complex nitrogen-containing molecules. The formation of an amide bond requires the activation of the carboxylic acid group to facilitate its reaction with an amine.
A variety of coupling reagents , developed primarily for peptide synthesis, are highly effective for this transformation. These reagents convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent is often critical, especially when dealing with sterically hindered amines or when trying to prevent racemization at the chiral center.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.
Phosphonium salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids.
Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, known for fast reaction times and low rates of racemization.
The resulting amide derivatives, which incorporate the brominated hydroxypropanoic acid scaffold, can be considered as peptidomimetics. These molecules mimic the structure of natural peptides but possess unnatural backbones or side chains, which can lead to enhanced stability against enzymatic degradation and unique biological activities. The presence of the bromo and hydroxyl groups provides further opportunities for post-synthetic modification.
The table below lists some common coupling reagents used for amide bond formation.
| Coupling Reagent Class | Example(s) | Key Features |
| Carbodiimides | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide) | Widely used and cost-effective. Often used with additives like HOBt or DMAP to enhance reactivity and minimize side reactions. |
| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly reactive, suitable for hindered amines. Does not cause guanidinylation of primary amines. |
| Aminium/Uronium Salts | HATU, HBTU | Very efficient, leading to high yields and fast reaction times. Can cause guanidinylation as a side reaction. |
| Triazine-based Reagents | DMT/NMM/TsO⁻ | Effective and environmentally friendly option for both amide and ester synthesis. |
Modification of the Hydroxyl Functionality
The primary hydroxyl group in this compound offers a third site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common reactions involving the hydroxyl group include protection, oxidation, and etherification.
Protection of the hydroxyl group is often a necessary step in a multi-step synthesis to prevent it from interfering with reactions at the carboxylic acid or the carbon-bromine bond. Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation and removal under mild conditions. For example, reacting the molecule with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) would yield the corresponding TBDMS ether. This protecting group is stable to a wide range of reaction conditions but can be selectively removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents like pyridinium (B92312) chlorochromate (PCC) would typically yield the corresponding aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the dicarboxylic acid derivative.
Etherification of the hydroxyl group can be achieved by reacting it with an alkyl halide in the presence of a base (Williamson ether synthesis). For instance, treatment with benzyl (B1604629) bromide and a base like sodium hydride would produce the corresponding benzyl ether. This not only modifies the properties of the molecule but can also serve as a protecting group that can be removed by hydrogenolysis.
A summary of these modifications is presented in the table below.
| Reaction Type | Reagents & Conditions | Product |
| Silyl Ether Protection | TBDMSCl, Imidazole in DMF | (2S)-2-bromo-3-(tert-butyldimethylsilyloxy)propanoic acid |
| Oxidation (to Aldehyde) | Pyridinium Chlorochromate (PCC) in CH₂Cl₂ | (S)-2-bromo-3-oxopropanoic acid |
| Oxidation (to Carboxylic Acid) | Potassium Permanganate (KMnO₄), NaOH, then H₃O⁺ | 2-bromo-3-carboxypropanoic acid |
| Benzylation (Etherification) | Benzyl Bromide (BnBr), Sodium Hydride (NaH) in THF | (2S)-2-bromo-3-(benzyloxy)propanoic acid |
Derivatization of the Carboxylic Acid Group
Beyond the formation of simple esters and amides, the carboxylic acid group of this compound can be converted into a variety of other functional groups, further expanding its synthetic utility.
One important transformation is the reduction of the carboxylic acid to a primary alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, for greater selectivity in the presence of other reducible functional groups, with borane (B79455) (BH₃) complexes such as BH₃·THF. This reaction would yield (2S)-2-bromopropane-1,3-diol, a chiral diol that can be used in further synthetic applications.
The carboxylic acid can also be converted into more reactive acyl derivatives, such as acyl chlorides . Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can transform the carboxylic acid into (2S)-2-bromo-3-hydroxypropanoyl chloride. This acyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.
Another useful derivative is the acyl azide (B81097) , which can be prepared from the corresponding acyl chloride or directly from the carboxylic acid. Acyl azides are precursors to isocyanates via the Curtius rearrangement, providing a pathway to amines and urea (B33335) derivatives.
These transformations are summarized in the following table.
| Reaction Type | Reagents & Conditions | Product Functional Group |
| Reduction to Alcohol | 1. LiAlH₄ in THF; 2. H₃O⁺ or 1. BH₃·THF; 2. H₂O | Primary Alcohol |
| Conversion to Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride |
| Conversion to Acyl Azide | 1. SOCl₂; 2. NaN₃ or Diphenylphosphoryl azide (DPPA) | Acyl Azide |
Design and Synthesis of Brominated Propanoic Acid Analogs
The structural framework of this compound can be systematically modified to create a library of analogs with tailored properties. The design of these analogs can involve altering the carbon backbone, changing the position or nature of the substituents, or introducing additional functional groups.
One common strategy is to homologate the carbon chain , for example, by synthesizing brominated hydroxybutanoic or pentanoic acid derivatives. An example of such an analog is (2S,3R)-2-bromo-3-hydroxybutanoic acid, which introduces a methyl group on the carbon bearing the hydroxyl group, creating an additional stereocenter. The synthesis of such analogs often starts from different chiral precursors and employs stereoselective reactions to control the configuration of the new chiral centers.
Another approach is to vary the position of the functional groups . For instance, the synthesis of 3-bromo-2-hydroxypropanoic acid would result in an isomer with different chemical reactivity. The alpha-hydroxy-beta-bromo arrangement would influence the molecule's susceptibility to elimination and substitution reactions.
Furthermore, the substituents themselves can be modified . The bromine atom could be replaced by other halogens, such as chlorine or iodine, which would alter the reactivity of the carbon-halogen bond. The hydroxyl group could be replaced with other nucleophilic groups like thiols or amines, leading to a wide range of functionalized propanoic acid analogs. The synthesis of these analogs often involves multi-step sequences starting from commercially available chiral building blocks. For example, the synthesis of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid, an analog with an additional methyl group at the C2 position, can be achieved through the stereoselective bromination of 2-hydroxy-2-methylpropanoic acid derivatives.
The table below provides examples of such analogs and their key structural differences from the parent compound.
| Analog Name | Chemical Formula | Key Structural Difference |
| (2S,3R)-2-Bromo-3-hydroxybutanoic acid | C₄H₇BrO₃ | Additional methyl group at C3, creating a secondary alcohol. |
| 3-Bromo-2-hydroxypropanoic acid | C₃H₅BrO₃ | Isomer with bromine at C3 and hydroxyl at C2. |
| (2S)-2-Chloro-3-hydroxypropanoic acid | C₃H₅ClO₃ | Chlorine atom instead of bromine at the alpha position. |
| (2S)-2-Bromo-3-mercaptopropanoic acid | C₃H₅BrO₂S | Thiol group replacing the hydroxyl group. |
| (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | C₄H₇BrO₃ | Isomer with bromine at C3, and an additional methyl group at C2. |
Biochemical and Enzymatic Transformations Involving 2s 2 Bromo 3 Hydroxypropanoic Acid
Substrate Recognition by Halohydrin Dehalogenases and Related Enzymes
(2S)-2-bromo-3-hydroxypropanoic acid, as a vicinal haloalcohol, is a potential substrate for halohydrin dehalogenases (HHDHs). These enzymes catalyze the intramolecular displacement of a halogen by a neighboring hydroxyl group, leading to the formation of an epoxide. nih.gov The recognition of substrates like this compound is dictated by the specific architecture of the enzyme's active site.
Halohydrin dehalogenases are structurally similar to the family of short-chain dehydrogenases/reductases (SDRs). nih.gov The active site typically contains a catalytic triad (B1167595) of amino acid residues, commonly Serine, Tyrosine, and Arginine, which are crucial for substrate binding and catalysis. The substrate, this compound, would be positioned in the active site through hydrogen bonding interactions. The hydroxyl group of the substrate is deprotonated by a basic residue (e.g., a tyrosine), which increases its nucleophilicity. This activated hydroxyl group then attacks the adjacent carbon atom bearing the bromine atom, leading to the formation of an epoxide ring and the release of a bromide ion.
In addition to HHDHs, 2-haloacid dehalogenases are another class of enzymes capable of acting on α-haloacids. nih.govnih.gov These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond to produce a 2-hydroxyalkanoic acid. nih.gov The substrate recognition by these enzymes is highly dependent on the stereochemistry of the α-carbon and the nature of the halogen. They are known to act on short-chain chlorinated and brominated acids. nih.gov
Enzymatic Conversions of this compound and its Enantiomers
The enzymatic conversion of this compound and its (2R)-enantiomer can be catalyzed by stereoselective dehalogenases. L-2-haloacid dehalogenases, for instance, are known to act on L-2-haloalkanoic acids to yield the corresponding D-2-hydroxyalkanoic acid, while D-2-haloacid dehalogenases convert D-2-haloalkanoic acids to L-2-hydroxyalkanoic acids. nih.gov This stereospecificity is critical in producing enantiomerically pure compounds.
While specific kinetic data for the enzymatic conversion of this compound is not extensively documented in publicly available literature, the activity of relevant dehalogenases on analogous substrates provides a strong indication of its potential biotransformation. The data in the table below illustrates the kinetic parameters of a halohydrin dehalogenase with a model substrate, highlighting the enzyme's efficiency.
| Enzyme | Substrate | kcat (s-1) | Km (mM) | Source |
|---|---|---|---|---|
| Halohydrin dehalogenase (HheC) | 1,3-dichloro-2-propanol | 37 | 0.010 | nih.gov |
The conversion of this compound by a halohydrin dehalogenase would likely result in the formation of (S)-glycidic acid through an intramolecular cyclization reaction. Conversely, the (2R)-enantiomer would yield (R)-glycidic acid. The stereoselectivity of the enzyme would determine the preferred substrate and the enantiomeric purity of the product.
Theoretical Role in Metabolic Pathways
There are no known natural metabolic pathways that involve this compound as a key intermediate. Its presence in a biological system would most likely be the result of the breakdown of xenobiotic compounds, such as certain brominated flame retardants or pesticides. In a hypothetical degradation pathway, a more complex brominated aliphatic compound could be oxidized to form this compound.
Once formed, this compound could be further metabolized by dehalogenases. As discussed, a halohydrin dehalogenase could convert it to glycidic acid, or a 2-haloacid dehalogenase could hydrolyze it to glyceric acid. These products, glycidic acid and glyceric acid, are more readily assimilated into central metabolic pathways. For example, glyceric acid is an intermediate in glycolysis and can be converted to pyruvate. This suggests that microorganisms possessing suitable dehalogenases could potentially use brominated organic pollutants as a carbon source.
Biorecognition Studies with Analogous Compounds
The biorecognition of this compound by enzymes can be inferred from studies on structurally similar molecules. Research on halohydrin dehalogenases has shown that these enzymes exhibit a broad substrate range for vicinal haloalcohols. nih.gov The activity is generally higher for brominated substrates compared to their chlorinated counterparts. nih.gov
Studies on 2-haloacid dehalogenases have also revealed specific recognition patterns. These enzymes typically show high activity towards short-chain (C2-C4) haloacids. nih.gov The stereochemistry at the α-carbon is a critical determinant of substrate binding and catalysis, with different classes of these enzymes showing specificity for either the D- or L-enantiomer. The presence of a hydroxyl group at the C3 position, as in this compound, would also influence its binding within the active site compared to a simple 2-bromoalkanoic acid.
The table below summarizes the substrate specificities of different classes of 2-haloacid dehalogenases, providing insight into the potential biorecognition of this compound.
| Enzyme Class | Substrate Specificity | Product Configuration | Source |
|---|---|---|---|
| L-2-haloacid dehalogenase (L-DEX) | L-2-haloalkanoic acids | D-2-hydroxyalkanoic acid | nih.gov |
| D-2-haloacid dehalogenase (D-DEX) | D-2-haloalkanoic acids | L-2-hydroxyalkanoic acid | nih.gov |
| D,L-2-haloacid dehalogenase (D,L-DEX) | Both D- and L-2-haloalkanoic acids | L- and D-2-hydroxyalkanoic acids | nih.gov |
These studies with analogous compounds are instrumental in predicting the enzymatic fate of this compound and in guiding the selection of enzymes for its potential biocatalytic applications.
Advanced Analytical and Spectroscopic Characterization Methodologies for 2s 2 Bromo 3 Hydroxypropanoic Acid
Chromatographic Techniques for Purity and Enantiomeric Excess Assessment
Chromatography is an indispensable tool for assessing the chemical purity and, critically, the enantiomeric composition of chiral molecules like (2S)-2-bromo-3-hydroxypropanoic acid. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose.
For chemical purity analysis, reversed-phase HPLC (RP-HPLC) is typically employed. This method separates the target compound from any impurities or starting materials based on differences in polarity. A C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) is a common setup.
The determination of enantiomeric excess (e.e.) requires the use of a chiral stationary phase (CSP) in a technique known as chiral HPLC. These specialized columns can differentiate between the (2S) and (2R) enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective in resolving the enantiomers of small, functionalized carboxylic acids. The separation allows for the precise quantification of each enantiomer, typically using a UV detector, which is crucial for verifying the stereochemical integrity of the compound.
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 5 µm, 4.6 x 250 mm) | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Temperature | Ambient | 25 °C |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are vital for confirming the covalent structure of this compound, ensuring all functional groups are present and correctly positioned.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR reveals the number and environment of protons. For this compound, one would expect distinct signals for the proton on the bromine-bearing carbon (α-carbon), the two protons on the hydroxyl-bearing carbon (β-carbon), and the protons of the hydroxyl and carboxylic acid groups. The splitting patterns of these signals provide connectivity information.
¹³C NMR identifies the different carbon environments. Signals corresponding to the carboxylic acid carbon, the α-carbon attached to the bromine, and the β-carbon attached to the hydroxyl group would be expected in characteristic chemical shift regions.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would be characterized by a broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretch of the hydroxyl and carboxylic acid groups. A sharp, strong peak around 1700-1725 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₃H₅BrO₃). A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.
| Technique | Expected Observation | Inference |
|---|---|---|
| ¹H NMR | Signals for CH-Br, CH₂-OH, -OH, -COOH | Confirms proton environment and connectivity |
| ¹³C NMR | Signals for C=O, C-Br, C-OH | Confirms carbon skeleton |
| IR Spectroscopy | Broad peak ~3300 cm⁻¹; Strong peak ~1710 cm⁻¹ | Presence of O-H and C=O functional groups |
| Mass Spectrometry | Molecular ion peaks showing ~1:1 ratio for M and M+2 | Confirms molecular weight and presence of one bromine atom |
Emerging Research Frontiers and Future Perspectives for 2s 2 Bromo 3 Hydroxypropanoic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of batch chemical processes to continuous flow systems is a rapidly advancing field in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. While specific studies on the continuous flow synthesis of (2S)-2-bromo-3-hydroxypropanoic acid are not yet abundant, the principles of flow chemistry are highly applicable to its production and subsequent transformations.
The synthesis of α-bromo carboxylic acids often involves highly reactive and hazardous reagents such as elemental bromine. Flow chemistry provides a safer means of handling such reagents by minimizing the reaction volume at any given time, thereby reducing the risks associated with exothermic reactions and potential runaway scenarios. The enhanced heat and mass transfer in microreactors allows for precise temperature control, which is crucial for maintaining stereoselectivity and minimizing the formation of byproducts.
Automated synthesis platforms, which often incorporate flow chemistry, can accelerate the optimization of reaction conditions for the synthesis and derivatization of this compound. High-throughput screening of catalysts, solvents, and reaction times can be performed to rapidly identify optimal conditions for yield and enantioselectivity. This is particularly valuable for the development of novel derivatives for applications in drug discovery and materials science.
Table 1: Comparison of Batch vs. Flow Chemistry for Halogenation Reactions
| Feature | Batch Processing | Flow Chemistry |
| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |
| Heat Transfer | Often inefficient, leading to hotspots | Excellent heat transfer, precise temperature control |
| Mass Transfer | Can be limited, affecting reaction rates | Efficient mixing and mass transfer |
| Scalability | Often challenging and requires re-optimization | Scalable by running the system for longer durations |
| Reproducibility | Can be variable between batches | High reproducibility and consistency |
Development of Novel Catalytic Systems for Transformations of 2-bromo-3-hydroxypropanoic acid
The development of novel catalytic systems is paramount for the efficient and stereoselective synthesis and transformation of this compound. Research is focused on various catalytic approaches to improve yield, enantioselectivity, and environmental sustainability.
Enzymatic and Biocatalytic Routes: Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Haloperoxidases, for instance, are enzymes capable of catalyzing the stereoselective bromination of organic substrates under mild conditions. The development of robust and engineered haloperoxidases could provide a direct and environmentally benign route to this compound from a suitable precursor. Furthermore, lipases can be employed in the kinetic resolution of racemic mixtures of 2-bromo-3-hydroxypropanoic acid or its esters to isolate the desired (S)-enantiomer.
Chiral Lewis Acids and Organocatalysis: Asymmetric catalysis using chiral Lewis acids or organocatalysts is a powerful tool for establishing the stereocenter at the C2 position. Chiral Lewis acids can coordinate to the substrate, creating a chiral environment that directs the approach of the brominating agent to one face of the molecule. Similarly, chiral organocatalysts, such as thiourea (B124793) derivatives, can activate the substrate and/or the brominating agent through non-covalent interactions to achieve high levels of stereocontrol.
Catalytic Dehalogenation and Derivatization: The bromine atom in this compound is a key functional group for further transformations. Catalytic dehalogenation reactions can provide access to chiral 3-hydroxypropanoic acid. More importantly, the bromine atom can be displaced by a variety of nucleophiles in stereospecific SN2 reactions, allowing for the introduction of a wide range of functional groups at the C2 position. The development of new catalysts for these transformations is an active area of research, with a focus on transition metal catalysts and organocatalysts that can operate under mild conditions and with high functional group tolerance.
Computational Chemistry Approaches to Understand Reactivity and Stereoselectivity
Computational chemistry has become an indispensable tool in modern chemical research, providing detailed insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. For this compound, computational methods can be applied to several key areas:
Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis and transformation of this compound. For example, the mechanism of stereoselective bromination catalyzed by a chiral Lewis acid or an organocatalyst can be elucidated by calculating the energies of the various intermediates and transition states. This understanding can guide the design of more efficient and selective catalysts.
Predicting Stereoselectivity: Computational models can be used to predict the stereochemical outcome of reactions involving this compound. By comparing the energies of the transition states leading to the different stereoisomers, the enantiomeric excess of a reaction can be estimated. This predictive capability can significantly reduce the experimental effort required to develop new stereoselective transformations.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: For derivatives of this compound with potential biological activity, QSAR studies can be employed to establish a mathematical relationship between the chemical structure and the biological activity. sci-hub.senih.govnih.govmdpi.com This can aid in the design of new derivatives with enhanced potency. Molecular docking simulations can be used to predict the binding mode of these derivatives to their biological targets, providing insights into the molecular basis of their activity and guiding further optimization. researchgate.netplos.orgnih.govmdpi.comnih.gov
Table 2: Applications of Computational Chemistry in the Study of this compound
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Transition state structures and energies, reaction pathways |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions | Understanding the role of solvent and dynamic effects |
| QSAR | Predicting biological activity of derivatives | Structure-activity relationships, design of new bioactive molecules |
| Molecular Docking | Predicting binding modes to biological targets | Identification of key interactions, guiding lead optimization |
Potential for Derivatization into Next-Generation Specialty Chemicals
The trifunctional nature of this compound makes it an attractive starting material for the synthesis of a wide range of next-generation specialty chemicals with applications in materials science, agrochemicals, and pharmaceuticals.
Biodegradable Polymers: The growing demand for sustainable materials has spurred research into biodegradable polymers. Chiral hydroxy acids are valuable monomers for the synthesis of polyesters with tailored properties. This compound can be derivatized to introduce specific functionalities into the polymer backbone. For example, the bromine atom can be replaced with other functional groups prior to polymerization, or it can be used as a handle for post-polymerization modification. Copolymers of 3-hydroxypropionic acid with lactic acid are being explored for their improved flexibility and impact strength compared to polylactic acid alone. google.com The homopolymer of 3-hydroxypropionate, poly(3-hydroxypropionate), is a promising biodegradable thermoplastic. nih.govresearchgate.net
Chiral Liquid Crystals: Chiral liquid crystals are materials with unique optical properties that are used in displays and photonic devices. The stereogenic center in this compound can be incorporated into mesogenic molecules to induce the formation of chiral liquid crystalline phases. The ability to synthesize a variety of derivatives from this starting material allows for the fine-tuning of the liquid crystalline properties. irb.hrresearchgate.net
Functionalized Epoxides and Other Chiral Building Blocks: The carboxyl and hydroxyl groups of this compound can be manipulated to generate other valuable chiral building blocks. For instance, intramolecular cyclization can lead to the formation of chiral epoxides or lactones, which are versatile intermediates in organic synthesis. tdl.orgmdpi.comresearchgate.net The bromine atom provides an additional site for modification, further expanding the synthetic utility of these building blocks. These functionalized building blocks can be used in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. For example, derivatives of propanoic acid have been investigated for their antimicrobial and agrochemical activities. mdpi.com
Q & A
How can the enantioselective synthesis of (2S)-2-bromo-3-hydroxypropanoic acid be optimized to achieve high stereochemical purity?
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or enzymatic methods. For example, asymmetric catalytic bromination using β-hydroxy acids with chiral oxazaborolidine catalysts can enhance stereocontrol . Reaction conditions (e.g., solvent polarity, temperature) must be rigorously optimized to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, and cross-validate with X-ray crystallography to confirm absolute configuration .
What advanced techniques are recommended for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration by analyzing crystal lattice interactions .
- NMR Spectroscopy: Use - and -NMR with chiral solvating agents (e.g., Eu(hfc)) to distinguish enantiomers .
- Mass Spectrometry (HRMS): Confirm molecular formula and detect trace impurities (e.g., debrominated byproducts) .
- Chiral HPLC: Quantify enantiomeric purity using cellulose-based columns (e.g., Chiralpak® IC) with UV detection .
How does the reactivity of this compound vary under different pH and temperature conditions?
Methodological Answer:
The bromine atom is susceptible to nucleophilic substitution (e.g., hydrolysis to 3-hydroxypropanoic acid) under basic conditions (pH > 9). Kinetic studies using UV-Vis spectroscopy can track degradation rates. At elevated temperatures (>60°C), intramolecular esterification may occur, forming a lactone derivative. Stabilize the compound by storing at 4°C in acidic buffers (pH 3–5) and avoid prolonged exposure to light .
What are the key applications of this compound in stereospecific organic synthesis?
Methodological Answer:
This compound serves as a chiral building block:
- Peptide Modifications: Introduce bromine as a leaving group for site-specific substitutions in amino acid derivatives .
- Asymmetric Catalysis: Act as a ligand precursor in transition-metal catalysts (e.g., Pd-catalyzed cross-coupling reactions) .
- Natural Product Synthesis: Used in iterative syntheses of polyketides, where stereochemistry at C2 directs downstream regioselectivity .
How to resolve contradictions in reported reactivity of this compound across studies?
Methodological Answer:
Discrepancies often arise from variations in solvent systems, catalyst loadings, or analytical methods. Perform controlled replicate experiments under standardized conditions. Use quantum mechanical calculations (DFT) to model reaction pathways and identify intermediates. Cross-reference with kinetic isotope effect (KIE) studies to validate mechanistic hypotheses .
What degradation products form during storage of this compound, and how are they identified?
Methodological Answer:
Common degradation products include:
- 3-Hydroxypropanoic acid (via hydrolysis of Br).
- Lactone derivatives (intramolecular esterification).
Use LC-MS/MS with a C18 column and electrospray ionization (ESI) to separate and identify degradants. Compare retention times and fragmentation patterns with synthetic standards .
Can computational methods predict the regioselectivity of this compound in nucleophilic substitutions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The C2 bromine’s electrophilicity is influenced by hydrogen bonding between the hydroxyl group and solvent molecules (e.g., water). Solvent effects can be simulated using the Polarizable Continuum Model (PCM) .
What protocols ensure safe handling and long-term stability of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
